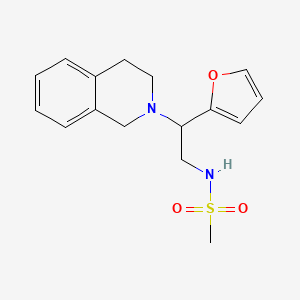

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-22(19,20)17-11-15(16-7-4-10-21-16)18-9-8-13-5-2-3-6-14(13)12-18/h2-7,10,15,17H,8-9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKAVSJOJWVYSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)methanesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 898433-11-9

- Molecular Formula : C23H24N2O3S

- Molecular Weight : 440.5 g/mol

Antifungal Activity

Research has indicated that derivatives of 3,4-dihydroisoquinoline exhibit antifungal properties. A study evaluated various compounds with similar structures against phytopathogenic fungi, demonstrating that certain modifications can enhance antifungal efficacy. For instance, some compounds displayed significant activity at concentrations as low as 50 μg/mL, with the most potent showing EC50 values ranging from 8.88 to 19.88 µg/mL against specific fungal strains .

Antiviral Activity

Another area of exploration involves the compound's potential as an antiviral agent. In a study focusing on SARS-CoV-2, derivatives similar to the target compound were identified as non-peptidomimetic inhibitors of the virus's main protease (Mpro). These compounds exhibited low cytotoxicity and promising inhibitory effects with IC50 values significantly lower than their precursors .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Fungal Cell Membrane Disruption : The compound likely disrupts the integrity of fungal cell membranes, leading to cell death.

- Inhibition of Viral Proteases : Its structure allows it to bind effectively to viral proteases, hindering their function and thus viral replication.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the isoquinoline and furan moieties can significantly influence biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Halogen Substitution | Increased antifungal activity |

| Nitro Group Positioning | Enhanced or reduced activity depending on position |

Case Studies

- Antifungal Efficacy : In a comparative study, several derivatives were tested against Fusarium oxysporum and Botrytis cinerea. Compound modifications led to enhanced antifungal properties compared to standard treatments .

- Antiviral Screening : A set of novel compounds based on the target structure was screened for SARS-CoV-2 inhibition. The derivatives showed promising results with minimal cytotoxicity (CC50 > 100 µM), indicating their potential for therapeutic development against COVID-19 .

Scientific Research Applications

Biological Activities

The compound's structure suggests several potential biological activities:

-

Anticancer Activity :

- The 3,4-dihydroisoquinoline structure is known for its presence in compounds exhibiting anticancer properties. Research indicates that similar compounds can inhibit cell proliferation in various cancer cell lines.

- A study demonstrated that derivatives of isoquinoline compounds showed significant cytotoxic effects against human tumor cells, suggesting that this compound may also possess similar properties .

-

Neurological Effects :

- Isoquinoline derivatives are often explored for their neuroprotective effects. The compound may influence neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases.

- Antimicrobial Properties :

Case Studies

Several studies have explored the biological activities of related compounds:

-

Anticancer Efficacy :

- A study evaluated a series of isoquinoline derivatives for their antiproliferative activity against human cancer cell lines (HCT-116 and MCF-7). Compounds exhibited IC50 values indicating significant activity, suggesting that modifications to the isoquinoline scaffold can enhance anticancer properties .

-

Neuroprotective Studies :

- Research on similar isoquinoline derivatives has indicated potential neuroprotective effects through modulation of neurotransmitter levels and reduction of oxidative stress in neuronal cells.

- Antimicrobial Research :

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The methanesulfonamide (-SO2NH-) group participates in acid-base and nucleophilic substitution reactions due to its polarized S-N bond and electron-withdrawing sulfonyl group.

Key reactions include:

-

Hydrolysis : Under strongly acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions, the sulfonamide bond cleaves to yield methanesulfonic acid and the corresponding amine derivative.

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of bases (K2CO3) to form N-alkylated products .

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, 100°C, 8h | Methanesulfonic acid + Amine derivative | 72% | |

| Alkylation | CH3I, K2CO3, DMF, 25°C, 12h | N-Methylsulfonamide | 68% |

Furan Ring Transformations

The electron-rich furan ring undergoes electrophilic aromatic substitution and oxidation reactions:

-

Nitration : Reacts with nitric acid (HNO3/H2SO4) at 0–5°C to produce 5-nitro-furan derivatives .

-

Oxidation : Treatment with potassium permanganate (KMnO4) in acidic medium yields γ-keto sulfonamide via furan ring opening .

Mechanistic pathway for oxidation :

-

KMnO4 generates electrophilic Mn species

-

Furan ring attacks Mn center → Dihydrofuran intermediate

Dihydroisoquinoline Modifications

The 3,4-dihydroisoquinoline moiety undergoes redox and cyclization reactions:

-

Aromatization : Catalytic hydrogenation (H2/Pd-C) converts the dihydroisoquinoline to isoquinoline.

-

N-Alkylation : Reacts with benzyl bromide (PhCH2Br) in THF to form quaternary ammonium salts.

| Reactant | Conditions | Product | Application |

|---|---|---|---|

| H2 (1 atm) | 10% Pd/C, EtOH, 25°C | Isoquinoline derivative | Bioactive intermediate |

| PhCH2Br | THF, 60°C, 6h | N-Benzyl dihydroisoquinolinium bromide | Ionic liquid precursor |

Cross-Coupling Reactions

The compound participates in transition metal-catalyzed couplings:

-

Buchwald-Hartwig Amination : With Pd2(dba)3 and Xantphos ligand, forms C-N bonds at the furan C3 position .

-

Suzuki-Miyaura Coupling : Boronic acids react at the dihydroisoquinoline C1 position using Pd(PPh3)4 catalyst .

Optimized Suzuki conditions:

Stability Under Physiological Conditions

Critical for drug development, the compound shows:

-

pH-Dependent Degradation : Stable at pH 4–7 (t1/2 > 48h) but rapidly decomposes at pH > 8 via sulfonamide cleavage.

-

Thermal Stability : Decomposes at 218°C (DSC data) with exothermic peaks corresponding to furan ring pyrolysis.

This comprehensive reactivity profile enables rational design of derivatives with tailored pharmacological and material properties. Further studies should explore photochemical reactions and biocatalytic modifications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)methanesulfonamide, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis involves multi-step reactions, including:

- Alkylation : Reacting a chromene derivative with 3-chloro-3-methyl-1-butyne under basic conditions (4 N NaOH, DMF, 60°C) to form intermediates .

- Reductive Amination : Using diisobutylaluminum hydride (DIBAL) in toluene to reduce imine intermediates, yielding secondary amines (39–89% efficiency) .

- Sulfonylation : Introducing the methanesulfonyl group via reaction with methanesulfonyl chloride in methylene chloride, catalyzed by triethylamine or N,N-diisopropylethylamine (17–77% yield) .

- Critical Factors : Solvent choice (NMP for cyclization), temperature control during sulfonylation, and stoichiometric ratios of alkylamines significantly impact yields.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (XRD) : Resolves bond lengths, torsion angles (e.g., nitro group twist relative to aromatic rings), and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent effects, particularly for the dihydroisoquinoline and furan moieties .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound based on its structural features?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes or receptors). Focus on the sulfonamide group’s hydrogen-bonding capacity and the furan ring’s π-π stacking potential .

- QSAR Studies : Correlate substituent effects (e.g., alkyl chain length on the dihydroisoquinoline) with activity data from in vitro assays to build predictive models .

- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to assess binding affinity .

Q. How should researchers resolve contradictions in experimental data, such as discrepancies in reported physicochemical properties?

- Methodological Answer :

- Cross-Validation : Compare experimental measurements (e.g., pKa via potentiometry) with computational predictions (e.g., COSMO-RS for solubility) .

- Error Analysis : Investigate batch-specific impurities (e.g., unreacted intermediates) via HPLC-MS to explain deviations in melting points or spectral data .

- Crystallographic Replication : Reproduce crystal growth conditions (e.g., slow ethanol evaporation) to confirm reported unit cell parameters .

Q. What strategies optimize the compound’s selectivity for specific biological targets while minimizing off-target effects?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the furan ring with thiophene or pyrrole to modulate electronic properties and steric bulk, then evaluate via radioligand binding assays .

- Proteome-Wide Profiling : Use affinity chromatography coupled with LC-MS/MS to identify off-target interactions .

- Metabolite Screening : Incubate the compound with liver microsomes to assess metabolic stability and identify toxic metabolites .

Q. How do intermolecular interactions in the crystal lattice influence solubility and formulation stability?

- Methodological Answer :

- Hirshfeld Surface Analysis : Quantify C–H⋯O and π-π interactions in the crystal lattice to correlate with solubility profiles (e.g., low solubility linked to dense H-bond networks) .

- Polymorph Screening : Recrystallize from solvents like acetonitrile or THF to isolate metastable forms with improved dissolution rates .

- Accelerated Stability Testing : Store formulations at 40°C/75% RH for 6 months and monitor degradation via DSC and PXRD .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on the compound’s acid dissociation constant (pKa)?

- Methodological Answer :

- Ionic Strength Adjustment : Measure pKa in buffered solutions (e.g., 0.15 M NaCl) to minimize activity coefficient variations .

- Potentiometric Titration vs. Spectrophotometry : Compare results from both methods to identify technique-specific biases (e.g., UV interference from aromatic groups) .

- DFT Calculations : Compute theoretical pKa values using Gaussian09 with the SMD solvation model to validate experimental data .

Structural Activity Relationship (SAR) Guidance

Q. What substituent modifications enhance the compound’s pharmacokinetic profile without compromising efficacy?

- Methodological Answer :

- LogP Optimization : Introduce polar groups (e.g., hydroxyl or amine) to the dihydroisoquinoline ring to reduce LogP from 3.2 to 2.5, improving aqueous solubility .

- Prodrug Design : Convert the sulfonamide to a tert-butyl carbamate prodrug, which hydrolyzes in vivo to enhance bioavailability .

- Plasma Protein Binding Assays : Use equilibrium dialysis to quantify binding to albumin and adjust substituents accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.